4-Chloro-2-methyl-6-nitroquinazoline
Overview
Description
4-Chloro-2-methyl-6-nitroquinazoline is a chemical compound with the molecular formula C9H6ClN3O2 and a molecular weight of 223.62 g/mol . This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . Quinazolines are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties .
Preparation Methods
The synthesis of 4-Chloro-2-methyl-6-nitroquinazoline typically involves the reaction of 2-methyl-6-nitroquinazoline-4-one with diisopropylethylamine in toluene, followed by the addition of phosphoryl chloride . The reaction is carried out at elevated temperatures, specifically heating to 120°C for 1 hour and then at 80°C for an additional 3 hours . This method ensures the formation of the desired product with high purity.
Chemical Reactions Analysis
4-Chloro-2-methyl-6-nitroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common reagents used in these reactions include diisopropylethylamine, phosphoryl chloride, and hydrogen gas . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-methyl-6-nitroquinazoline has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-6-nitroquinazoline involves its interaction with specific molecular targets, such as tyrosine kinases . By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that are crucial for cancer cell proliferation and survival . This makes it a promising candidate for the development of targeted anticancer therapies.
Comparison with Similar Compounds
4-Chloro-2-methyl-6-nitroquinazoline can be compared with other quinazoline derivatives, such as:
- 4-Chloro-6-fluoro-2-methylquinazoline
- 4-Chloro-6-methoxy-2-methylquinazoline
- 6-Bromo-4-chloro-2-methylquinazoline
- 4-Chloro-2,5-dimethylquinazoline
These compounds share a similar quinazoline core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties .
Properties
IUPAC Name |
4-chloro-2-methyl-6-nitroquinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c1-5-11-8-3-2-6(13(14)15)4-7(8)9(10)12-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLWKWGOOHGUNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647977 | |
Record name | 4-Chloro-2-methyl-6-nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74151-22-7 | |
Record name | 4-Chloro-2-methyl-6-nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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